![molecular formula C14H15BrN6O2S B2686438 8-Bromo-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione CAS No. 887864-62-2](/img/structure/B2686438.png)
8-Bromo-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione is a useful research compound. Its molecular formula is C14H15BrN6O2S and its molecular weight is 411.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A study demonstrated the synthesis of new [c,d]-fused purinediones, exploring the chemical reactions and synthesis routes starting from related pyrimidine and purine compounds, which could have implications for the synthesis and functionalization of similar compounds like 8-Bromo-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione (Šimo et al., 1995).
- Another research focused on the synthesis of acyclic nucleoside and nucleotide analogs derived from 8-bromoadenine derivatives, which could indicate the potential of this compound in the development of nucleoside analogs with possible therapeutic applications (Janeba et al., 2000).
- Research on the parallel solution-phase synthesis of a 2,6,8,9-tetrasubstituted purine library via a sulfur intermediate reveals a methodological approach that could be applicable to the synthesis of a wide range of purine derivatives, suggesting a pathway for generating diverse compounds based on the core structure of this compound (Liu et al., 2005).
Potential Biological Activities
- A study on the antidepressant properties of a compound synthesized from this compound indicated significant antidepressant activity, suggesting the therapeutic potential of similar compounds in treating depression (Khaliullin et al., 2017).
Unusual Reactions and Derivatives
- An unusual reaction of 8-bromo-substituted purine derivatives with trisamine was explored, highlighting the complexity and unexpected outcomes in the chemical reactions involving such compounds, which could lead to novel synthetic pathways or uncover new properties of these chemicals (Khaliullin & Shabalina, 2020).
Wirkmechanismus
Target of Action
The primary target of the compound 8-Bromo-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione is dipeptidyl peptidase 4 (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism, making it a critical target for the treatment of type 2 diabetes .
Mode of Action
This compound interacts with DPP4 by binding to its active site, inhibiting its enzymatic activity . This inhibition prevents the breakdown of incretin hormones, which are involved in the regulation of glucose metabolism .
Biochemical Pathways
By inhibiting DPP4, this compound affects the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels . The downstream effects include enhanced secretion of insulin, reduced secretion of glucagon, and slowed gastric emptying .
Pharmacokinetics
As a potential drug for type 2 diabetes, it is expected to have suitable absorption, distribution, metabolism, and excretion properties to ensure effective bioavailability .
Result of Action
The molecular effect of this compound’s action is the inhibition of DPP4 enzyme activity . At the cellular level, this results in increased levels of incretin hormones, leading to improved regulation of glucose metabolism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological environment, such as the pH and enzymatic conditions of the gastrointestinal tract, and external factors such as diet and lifestyle
Eigenschaften
IUPAC Name |
8-bromo-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN6O2S/c1-8-4-5-16-13(17-8)24-7-3-6-21-9-10(18-12(21)15)20(2)14(23)19-11(9)22/h4-5H,3,6-7H2,1-2H3,(H,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORMHCVMEDBEBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCCCN2C3=C(N=C2Br)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
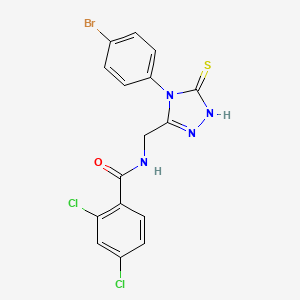
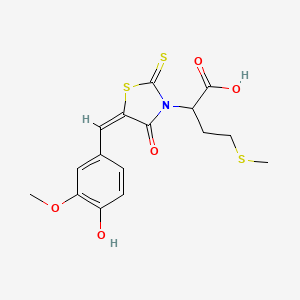
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2686364.png)
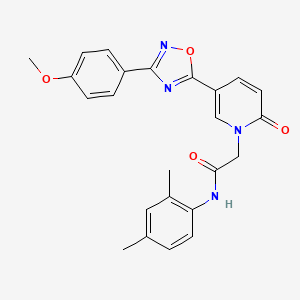

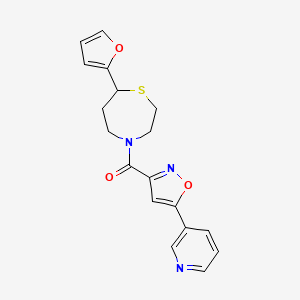
![(2Z)-2-(4-chlorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B2686369.png)
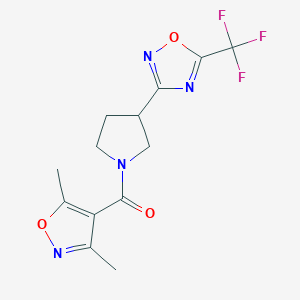
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2686372.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2686375.png)
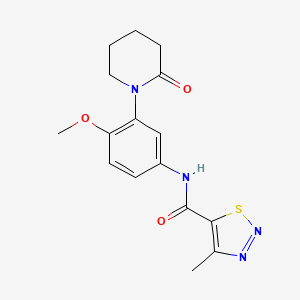
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide](/img/structure/B2686378.png)
